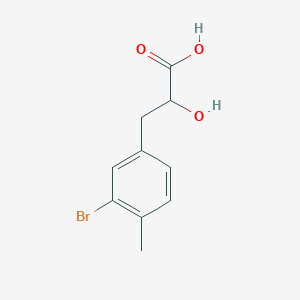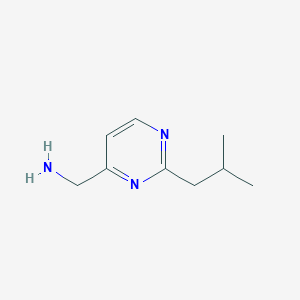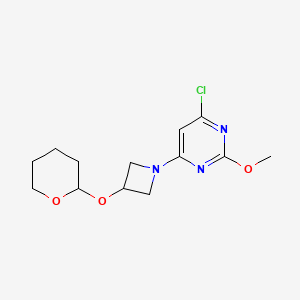![molecular formula C10H15IO2 B15277780 Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate CAS No. 141046-56-2](/img/structure/B15277780.png)
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-iodobicyclo[321]octane-1-carboxylate is a bicyclic organic compound that features an iodine atom and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate typically involves the iodination of a bicyclic precursor followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the bicyclic framework. The resulting iodinated intermediate is then subjected to esterification using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted bicyclic compounds.
Reduction: Deiodinated bicyclic compounds.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: Utilized in the design and synthesis of novel materials with unique properties.
作用机制
The mechanism of action of methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylate ester group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 5-bromobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-chlorobicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-fluorobicyclo[3.2.1]octane-1-carboxylate
Uniqueness
Methyl 5-iodobicyclo[321]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs
属性
CAS 编号 |
141046-56-2 |
|---|---|
分子式 |
C10H15IO2 |
分子量 |
294.13 g/mol |
IUPAC 名称 |
methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H15IO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7H2,1H3 |
InChI 键 |
MVAKTRNHVAZPCM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCCC(C1)(CC2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)


![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)
![tert-Butyl 5-fluoro-5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15277739.png)

![Ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B15277750.png)
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)


![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
